molecular formula C21H17ClN2O4 B13697644 3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide

3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide

Cat. No.: B13697644
M. Wt: 396.8 g/mol
InChI Key: TTXKZFLFRASSRA-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry techniques. Continuous flow chemistry allows for safe operation, excellent reproducibility, and efficient processes, making it an appealing method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of a benzofuran ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

3-chloro-N-[3-(2,6-dioxopiperidin-3-yl)-1-benzofuran-5-yl]-4-methylbenzamide

InChI

InChI=1S/C21H17ClN2O4/c1-11-2-3-12(8-17(11)22)20(26)23-13-4-6-18-15(9-13)16(10-28-18)14-5-7-19(25)24-21(14)27/h2-4,6,8-10,14H,5,7H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

TTXKZFLFRASSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC=C3C4CCC(=O)NC4=O)Cl

Origin of Product

United States

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